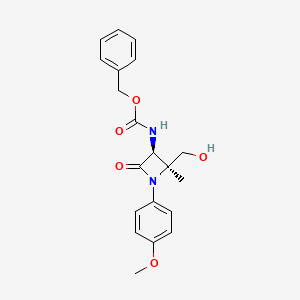

Benzyl ((2S,3S)-2-(hydroxymethyl)-1-(4-methoxyphenyl)-2-methyl-4-oxoazetidin-3-yl)carbamate

Description

This compound is a β-lactam (azetidinone) derivative featuring a carbamate group, a hydroxymethyl substituent, and a 4-methoxyphenyl moiety. Its stereochemistry (2S,3S) and substitution pattern are critical for its physicochemical and biological properties.

Properties

Molecular Formula |

C20H22N2O5 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

benzyl N-[(2S,3S)-2-(hydroxymethyl)-1-(4-methoxyphenyl)-2-methyl-4-oxoazetidin-3-yl]carbamate |

InChI |

InChI=1S/C20H22N2O5/c1-20(13-23)17(21-19(25)27-12-14-6-4-3-5-7-14)18(24)22(20)15-8-10-16(26-2)11-9-15/h3-11,17,23H,12-13H2,1-2H3,(H,21,25)/t17-,20-/m1/s1 |

InChI Key |

XCZRHBNYNLBQNL-YLJYHZDGSA-N |

Isomeric SMILES |

C[C@]1([C@@H](C(=O)N1C2=CC=C(C=C2)OC)NC(=O)OCC3=CC=CC=C3)CO |

Canonical SMILES |

CC1(C(C(=O)N1C2=CC=C(C=C2)OC)NC(=O)OCC3=CC=CC=C3)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Azetidinones

Benzyl((2S,3S)-1-(2,4-Dimethoxybenzyl)-2-(Hydroxymethyl)-4-Oxoazetidin-3-yl)Carbamate

- Structural Difference : Replaces 4-methoxyphenyl with 2,4-dimethoxybenzyl.

- Synthesis : Similar reaction pathways but may require protection/deprotection steps for the 2-methoxy group.

4-(Benzyloxy)-N-(3-Chloro-2-(Substituted Phenyl)-4-Oxoazetidin-1-yl)Benzamide

- Structural Difference : Substitutes carbamate with benzamide and hydroxymethyl with chlorine.

- Impact: Chlorine increases electrophilicity, favoring nucleophilic attack in enzyme inhibition.

Benzyl ((2S)-1-((4-Fluoro-3-Oxobutan-2-yl)Amino)-1-Oxo-3-Phenylpropan-2-yl)Carbamate

Stereochemical and Ring Modifications

Benzyl (2S,3S)-3-tert-Butoxy-1-((S)-3-Cyclohexyl-1-Oxo-1-((S)-1-Oxo-3-((S)-2-Oxopyrrolidin-3-yl)Propan-2-ylAmino)Propan-2-ylAmino)-1-OxoButan-2-ylCarbamate

- Structural Difference: Incorporates a tert-butoxy group and a pyrrolidinone ring.

- The pyrrolidinone introduces conformational rigidity, contrasting with the azetidinone’s strained ring .

Benzyl ((1S,3S)-1-((2S,4S)-4-Isopropyl-5-Oxo-Tetrahydrofuran-2-yl)-3-(4-Methoxy-3-(3-Methoxypropoxy)Benzyl)-4-Methylpentyl)Carbamate

- Structural Difference: Replaces azetidinone with a tetrahydrofuran ring and adds methoxypropoxy substituents.

- Impact : The furan ring’s reduced ring strain decreases reactivity compared to β-lactams. Methoxypropoxy groups enhance lipophilicity (LogP = 6.59), improving membrane penetration but risking toxicity .

Physicochemical and Pharmacokinetic Properties

Drug-Likeness Parameters (Lipinski’s Rule of Five)

- Key Insight: The target compound’s hydroxymethyl group increases H-bond donors, improving target interactions but slightly reducing LogP compared to more lipophilic analogues.

Preparation Methods

Core β-Lactam Skeleton Construction

The azetidin-2-one (β-lactam) ring serves as the foundational scaffold. The Staudinger reaction remains the most widely employed method for β-lactam synthesis, involving [2+2] cycloaddition between ketenes and imines. For this compound, the imine component derives from 4-methoxyaniline , while the ketene is generated in situ from acetoxyacetyl chloride (Scheme 1).

Reaction Conditions :

- Imine Preparation : 4-Methoxyaniline reacts with paraformaldehyde in dichloromethane (DCM) under anhydrous conditions to form the corresponding Schiff base.

- Ketenization : Acetoxyacetyl chloride is treated with triethylamine (Et₃N) at 0°C to generate the reactive ketene intermediate.

- Cycloaddition : The ketene reacts with the imine at −78°C, yielding a cis-β-lactam as the major diastereomer (94% yield, de >98%).

Key Stereochemical Outcome :

The reaction’s stereoselectivity arises from the ketene’s electrophilic carbon attacking the imine’s less hindered face, dictated by the 4-methoxyphenyl group’s electronic and steric effects.

Installation of the Benzyl Carbamate Moiety

The carbamate group at C-3 is introduced via nucleophilic acyl substitution using benzyl chloroformate (Cbz-Cl).

Procedure :

- Activation : The C-3 amino group (generated by hydrolyzing the β-lactam’s carbonyl to an amine) is treated with Et₃N in THF to deprotonate the amine.

- Cbz Protection : Benzyl chloroformate (1.2 equiv) is added at 0°C, stirring for 12 hours. The reaction is quenched with water, and the product extracted with ethyl acetate.

Critical Considerations :

- Solvent Effects : Reactions in polar aprotic solvents (e.g., THF) favor carbamate formation over side reactions.

- Temperature Control : Maintaining 0°C minimizes epimerization at the stereogenic centers.

Stereochemical Control at C-2 and C-3

The (2S,3S) configuration is achieved through chiral auxiliary-mediated synthesis and asymmetric catalysis .

Methods :

- Chiral Auxiliaries : (S)-Proline-derived catalysts induce facial selectivity during ketene-imine cycloaddition, ensuring cis-diastereomer predominance.

- Dynamic Kinetic Resolution : Racemic β-lactams are treated with chiral bases (e.g., quinine), resolving enantiomers via selective crystallization.

Analytical Validation :

- Chiral HPLC : Confirms enantiomeric excess (>99% ee) using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min).

- X-ray Crystallography : Absolute configuration assignment via single-crystal analysis.

Optimization and Scale-Up Considerations

Solvent Selection :

- Polar Protic vs. Aprotic : Ethyl acetate enhances carbamate stability compared to ethanol, which risks transesterification.

Catalytic Enhancements :

- N-Heterocyclic Carbenes (NHCs) : Employing IMes·HCl (20 mol%) with sodium tert-butoxide (NaOtBu) in toluene at 150°C improves yields in Grignard additions (96% yield for 2n).

Purification Techniques :

Q & A

Q. What are the key considerations for designing a synthesis protocol for this β-lactam carbamate derivative?

The synthesis of this compound requires careful stereochemical control due to its (2S,3S) configuration and the presence of a labile β-lactam ring. A modular approach involving sequential coupling of the azetidinone core with a benzyl carbamate-protected amine is recommended. Key steps include:

- Stereoselective formation of the β-lactam ring via [2+2] cycloaddition using a chiral auxiliary or asymmetric catalysis .

- Protection of the hydroxyl and amine groups using benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to prevent side reactions during subsequent steps .

- Final deprotection under mild conditions (e.g., hydrogenolysis for benzyl groups) to preserve the β-lactam ring integrity . Monitoring reaction progress via TLC and NMR is critical to ensure intermediate purity.

Q. How can researchers confirm the stereochemical configuration of the compound?

X-ray crystallography is the gold standard for absolute stereochemical determination. For rapid analysis, use:

- NMR coupling constants (e.g., values in the azetidinone ring to distinguish cis/trans configurations) .

- Circular Dichroism (CD) spectroscopy to compare experimental spectra with those of known stereoisomers .

- HPLC with chiral stationary phases to resolve enantiomers and assign configurations based on retention times .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal protective equipment (PPE): Gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation: Use fume hoods to avoid inhalation of fine particulates or vapors .

- Storage: Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the β-lactam ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies?

Contradictory activity data often arise from impurities or stereochemical variability. To address this:

- Conduct rigorous purity analysis via HPLC-MS (>98% purity threshold) and quantify residual solvents using GC .

- Validate stereochemical homogeneity using chiral HPLC and compare results with published optical rotation values .

- Replicate assays under standardized conditions (e.g., cell line provenance, incubation time) to isolate compound-specific effects .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina): Model interactions with penicillin-binding proteins (PBPs) to assess β-lactamase resistance .

- Density Functional Theory (DFT): Calculate the energy barrier for β-lactam ring opening to predict stability under physiological conditions .

- Molecular Dynamics (MD) simulations: Study conformational flexibility of the hydroxymethyl group and its impact on target binding .

Q. What strategies can mitigate racemization during large-scale synthesis?

Racemization often occurs at the azetidinone ring’s stereocenters under basic or high-temperature conditions. Mitigation approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.